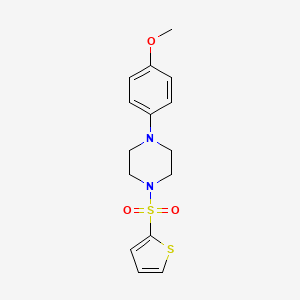

![molecular formula C17H20ClN3O B5545425 盐酸5-[(苄氨基)甲基]-1,3-二甲基-1,3-二氢-2H-苯并咪唑-2-酮](/img/structure/B5545425.png)

盐酸5-[(苄氨基)甲基]-1,3-二甲基-1,3-二氢-2H-苯并咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties and applications in various fields of chemistry and biology. They are characterized by their unique molecular structure, which incorporates a benzene ring fused to an imidazole ring.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to the specified compound, typically involves condensation reactions, cycloadditions, or reductive cyclizations. For instance, derivatives can be synthesized by reacting 2-chloro-4,5-dihydroimidazole with corresponding 2-aminoacetophenones, leading to potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors (Kornicka, Sa̧czewski, & Gdaniec, 2004).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is analyzed through various spectroscopic methods. The structure is characterized by the presence of benzene and imidazole rings, with various substituents affecting the molecular geometry, electronic distribution, and physical properties. Spectral and theoretical characterizations often employ techniques like FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy, alongside computational methods such as Density Functional Theory (DFT) (Gürbüz, Tavman, Çinarli, & Boz, 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nitration, bromination, sulfonation, chloromethylation, formylation, and acylation. These reactions typically result in the substitution at specific positions on the benzimidazole ring, influenced by the nature of the substituents and the reaction conditions. The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity and the outcome of these reactions (El’chaninov, Simonov, Magdesieva, & Kaminskii, 1987).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents. For example, the presence of dimethoxy groups or chloro substituents can affect the compound's stability and decomposition points, as seen in some derivatives where 3´,4´-Dimethoxy derivatives exhibit higher decomposition points compared to other compounds in the series (Gürbüz, Tavman, Çinarli, & Boz, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are significantly influenced by the molecular structure of benzimidazole derivatives. The interaction of these compounds with biological targets, such as enzymes or receptors, can be modulated by the presence of specific functional groups, leading to a variety of pharmacological effects. Some derivatives have shown potential as chemotherapeutic agents, highlighting the importance of understanding the chemical properties of these compounds (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).

科学研究应用

抗菌和驱虫潜力

苯并咪唑衍生物已被合成并评估其抗菌和驱虫活性。研究表明,这些化合物对致病真菌和细菌表现出显着的抗菌活性,包括白色念珠菌、黑曲霉、铜绿假单胞菌和大肠杆菌。此外,这些衍生物还对各种蚯蚓物种表现出中等到良好的驱虫活性,表明它们在治疗由这些病原体引起的感染和侵染方面具有潜力 (Dahiya & Pathak, 2007)。

新型三氮杂富瓦烯体系

已经报道了涉及苯并咪唑化合物的 novel三氮杂富瓦烯体系的合成。这些新体系是通过一系列化学反应获得的,展示了苯并咪唑衍生物在创造具有潜在材料科学和药物研究应用的结构多样的分子的多功能性 (Uršič, Svete, & Stanovnik, 2010)。

分子表征和反应性

苯并咪唑衍生物已使用各种光谱方法表征,提供了对其分子结构和反应性的见解。这些信息对于了解这些化合物在生物系统中的行为以及设计针对特定靶点的具有增强功效和选择性的分子至关重要。研究详细介绍了这些衍生物的合成、表征和理论分析,为药物开发和化学生物学中的未来应用奠定了基础 (Gürbüz, Tavman, Çinarli, & Boz, 2016)。

杂环体系的合成

苯并咪唑衍生物的多功能性延伸到多功能杂环体系的合成。这些化合物作为生产广泛的杂环化合物的关键中间体,突出了苯并咪唑衍生物在合成有机化学和开发新药和材料中的重要性 (Pizzioli, Ornik, Svete, & Stanovnik, 1998)。

属性

IUPAC Name |

5-[(benzylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-19-15-9-8-14(10-16(15)20(2)17(19)21)12-18-11-13-6-4-3-5-7-13;/h3-10,18H,11-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCSZXHREBSFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3)N(C1=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

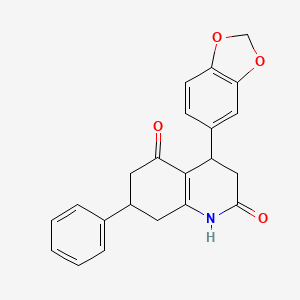

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

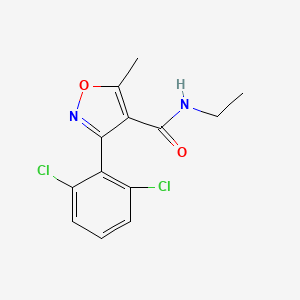

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

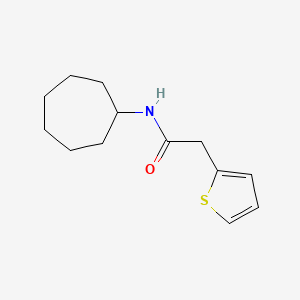

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)

![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)